

# Independent Validation of ERAS-601: A Comparative Guide to SHP2 Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RS-601    |           |
| Cat. No.:            | B12293157 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on ERAS-601, a novel SHP2 inhibitor, with other emerging alternatives in the same class. The information is compiled from publicly available preclinical data and clinical trial results to aid in the independent validation and assessment of ERAS-601's therapeutic potential.

### **Executive Summary**

ERAS-601 is a potent and selective allosteric inhibitor of SHP2, a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers.[1] Preclinical and early clinical data suggest that ERAS-601 has potential as a monotherapy and in combination with other targeted agents. This guide summarizes the available quantitative data, outlines the experimental methodologies where public information is available, and visualizes the key signaling pathways and workflows to provide a framework for comparative analysis.

# Data Presentation: ERAS-601 and Competitor Landscape

The following tables summarize the available quantitative data for ERAS-601 and other SHP2 inhibitors in clinical development, including TNO155, RMC-4630, and JAB-3312. It is important







to note that the data are from separate studies with different designs, patient populations, and endpoints, which makes direct head-to-head comparisons challenging.

Table 1: Preclinical Activity of SHP2 Inhibitors



| Compound | Target | Biochemica<br>I IC50 | Cellular<br>Activity                                                                                     | In Vivo<br>Models                                                                                                      | Key<br>Findings                                                                                                    |
|----------|--------|----------------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| ERAS-601 | SHP2   | 4.6 nM[1]            | Anti- proliferative activity in KRAS mutant, BRAF Class III, NF1 LOF, and EGFR- activated cell lines.[2] | Significant tumor growth inhibition in multiple CDX and PDX models (EGFR, KRAS, BRAF Class III, NF1 LOF mutations).[1] | Demonstrate<br>s synergistic<br>activity with<br>KRAS G12C<br>and EGFR<br>inhibitors.[3]                           |
| TNO155   | SHP2   | Not specified        | Inhibition of proliferation in RTK-driven cancer models.                                                 | Antitumor effect in mouse xenograft models.                                                                            | Limited efficacy as a single agent in advanced solid tumors. [4]                                                   |
| RMC-4630 | SHP2   | Not specified        | Anti-tumor<br>activity in<br>tumors with<br>diverse RAS<br>pathway<br>mutations.[5]                      | Inhibition of<br>tumor growth<br>in RAS-<br>addicted<br>cancer<br>models.                                              | Monotherapy<br>showed a<br>71% disease<br>control rate in<br>KRAS G12C<br>NSCLC<br>patients in a<br>Phase 1 trial. |
| JAB-3312 | SHP2   | 1.44 nM[7]           | Potent<br>inhibition of<br>ERK<br>phosphorylati<br>on (IC50:<br>0.68 to 4.84<br>nM).[7]                  | Enhances antitumor activity of KRAS G12C, MEK, EGFR, and PD-1 inhibitors in                                            | Shows promising efficacy in combination with glecirasib in KRAS G12C-                                              |



### Validation & Comparative

Check Availability & Pricing

xenograft

mutated

models.[7]

NSCLC.[8][9]

Table 2: Clinical Trial Data for SHP2 Inhibitors



| Compound | Trial<br>Identifier            | Phase      | Patient<br>Population                     | Key<br>Efficacy<br>Results                                                                                        | Key Safety<br>Findings                                                                                                                 |
|----------|--------------------------------|------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| ERAS-601 | FLAGSHP-1<br>(NCT046706<br>79) | Phase 1/1b | Advanced solid tumors, including chordoma | Chordoma cohort (n=11, combination with cetuximab): 1 PR, 8 SD. 7 of 8 SD patients had some tumor shrinkage. [10] | Generally well- tolerated. Most common TEAES (combination) : dermatitis acneiform, paronychia, dry skin.[10]                           |
| TNO155   | NCT0311431<br>9                | Phase 1    | Advanced<br>solid tumors                  | Monotherapy<br>(n=118): Best<br>response was<br>stable<br>disease (SD)<br>in 20% of<br>patients.[11]              | Favorable safety profile. Most common treatment- related AEs: increased blood creatine phosphokinas e, peripheral edema, diarrhea.[11] |



| RMC-4630 | Phase 1         | Phase 1    | RAS-addicted<br>solid tumors          | Monotherapy (n=80 evaluable): 1 CR, 1 PR, 1 unconfirmed PR. DCR in KRAS-mutant NSCLC was 61%.[5] | Manageable safety profile. Most frequent AEs: edema, diarrhea, fatigue, anemia, thrombocytop enia.[5]          |
|----------|-----------------|------------|---------------------------------------|--------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| JAB-3312 | NCT0528820<br>5 | Phase 1/2a | KRAS G12C-<br>mutated solid<br>tumors | Combination with glecirasib (NSCLC, first-line, n=80): ORR 72.5%, DCR 96.3%.[9]                  | Manageable safety profile. Most common TRAEs (≥ Grade 3): anemia, increased ALT/AST, hypertriglycer idemia.[9] |

### **Experimental Protocols**

Detailed experimental protocols for the cited studies are not fully available in the public domain. This section provides an overview of the methodologies based on information from clinical trial registries and published abstracts.

### **ERAS-601: FLAGSHP-1 Trial (NCT04670679)**

- Study Design: A Phase 1/1b open-label, multicenter study of ERAS-601 as monotherapy and in combination with other cancer therapies.[12] The study includes a dose-escalation phase followed by a dose-expansion phase.[12]
- Monotherapy Arm: Sequential ascending doses of ERAS-601 administered to patients with advanced or metastatic solid tumors.[12]



- Combination Arm (with Cetuximab): Sequential ascending doses of ERAS-601 with cetuximab in patients with advanced metastatic solid tumors.[12] The recommended Phase 2 dose for the combination was determined to be 40 mg BID of ERAS-601 for three weeks on, one week off, with cetuximab administered every two weeks.
- Primary Objectives: To characterize the safety profile, determine the maximum tolerated dose (MTD) and recommended dose (RD), and characterize the pharmacokinetic (PK) profile.
- Secondary Objectives: To assess tolerability and preliminary anti-tumor activity.

### **Competitor SHP2 Inhibitor Trials (General Overview)**

- TNO155 (NCT03114319): A Phase 1, open-label, dose-escalation and expansion trial in adults with advanced solid tumors.[11]
- RMC-4630 (Phase 1): A Phase 1 dose-escalation study in patients with RAS-addicted solid tumors, evaluating different dosing schedules.
- JAB-3312 (NCT05288205): A Phase 1/2a study evaluating JAB-3312 in combination with the KRAS G12C inhibitor glecirasib in patients with KRAS p.G12C mutated solid tumors.[9]

## Mandatory Visualization Signaling Pathway of SHP2 Inhibition

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of action of SHP2 inhibitors like ERAS-601.





Click to download full resolution via product page

Caption: SHP2 inhibition blocks RAS/MAPK signaling.



### **Experimental Workflow for Preclinical Evaluation of SHP2 Inhibitors**

This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors.



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for SHP2 inhibitors.

### **Logical Relationship of Combination Therapy**

This diagram illustrates the rationale behind combining a SHP2 inhibitor with a KRAS G12C inhibitor.



Click to download full resolution via product page



Caption: Dual blockade of the RAS/MAPK pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. erasca.com [erasca.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. erasca.com [erasca.com]
- 12. Abstract CT184: Preliminary dose escalation results of ERAS-601 in combination with cetuximab in FLAGSHP-1: a phase I study of ERAS-601, a potent and selective SHP2 inhibitor, in patients with previously treated advanced or metastatic solid tumors: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]
- To cite this document: BenchChem. [Independent Validation of ERAS-601: A Comparative Guide to SHP2 Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12293157#independent-validation-of-published-eras-601-research-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com